molecular formula C14H19N3 B3048590 N-(1H-benzimidazol-2-ylmethyl)cyclohexanamine CAS No. 175530-76-4

N-(1H-benzimidazol-2-ylmethyl)cyclohexanamine

Cat. No.: B3048590
CAS No.: 175530-76-4
M. Wt: 229.32 g/mol
InChI Key: XXLIQOXUMQBRDG-UHFFFAOYSA-N
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Description

N-(1H-benzimidazol-2-ylmethyl)cyclohexanamine: is a chemical compound with the molecular formula C14H19N3 and a molecular weight of 229.32 g/mol It is characterized by the presence of a benzimidazole ring attached to a cyclohexanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1H-benzimidazol-2-ylmethyl)cyclohexanamine typically involves the reaction of benzimidazole derivatives with cyclohexylamine under controlled conditions. One common method includes the use of N-(1H-benzimidazol-2-ylmethyl)chloride as an intermediate, which reacts with cyclohexylamine in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: N-(1H-benzimidazol-2-ylmethyl)cyclohexanamine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(1H-benzimidazol-2-ylmethyl)cyclohexanone , while reduction could produce N-(1H-benzimidazol-2-ylmethyl)cyclohexylamine .

Scientific Research Applications

N-(1H-benzimidazol-2-ylmethyl)cyclohexanamine has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-(1H-benzimidazol-2-ylmethyl)cyclohexanamine involves its interaction with molecular targets such as enzymes and receptors. The benzimidazole ring is known to bind to specific sites on proteins, modulating their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

  • N-(1H-benzimidazol-2-ylmethyl)aniline
  • N-(1H-benzimidazol-2-ylmethyl)pyrrolidine
  • N-(1H-benzimidazol-2-ylmethyl)piperidine

Comparison: N-(1H-benzimidazol-2-ylmethyl)cyclohexanamine is unique due to the presence of the cyclohexanamine moiety, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for specific applications .

Properties

IUPAC Name

N-(1H-benzimidazol-2-ylmethyl)cyclohexanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3/c1-2-6-11(7-3-1)15-10-14-16-12-8-4-5-9-13(12)17-14/h4-5,8-9,11,15H,1-3,6-7,10H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXLIQOXUMQBRDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NCC2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50275640
Record name N-(1H-benzimidazol-2-ylmethyl)cyclohexanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50275640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175530-76-4
Record name N-(1H-benzimidazol-2-ylmethyl)cyclohexanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50275640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(1H-benzimidazol-2-ylmethyl)cyclohexanamine
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N-(1H-benzimidazol-2-ylmethyl)cyclohexanamine
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N-(1H-benzimidazol-2-ylmethyl)cyclohexanamine
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